molecular formula C8H10BClF3NO2 B7971334 [3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride

[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride

Cat. No.: B7971334
M. Wt: 255.43 g/mol
InChI Key: NHKBXQJVDLJZCS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The boronic acid (-B(OH)₂) moiety is located at the 1-position, and the molecule exists as a hydrochloride salt, enhancing its solubility in polar solvents. Molecular Formula: C₈H₁₀BClF₃NO₂ Molecular Weight: 298.15 g/mol CAS Number: 1072946-46-3 Key Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The trifluoromethyl group enhances metabolic stability in medicinal chemistry applications, while the aminomethyl group allows for further functionalization.

Properties

IUPAC Name

[3-(aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO2.ClH/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15;/h1-3,14-15H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKBXQJVDLJZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)CN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11BClF3N
  • Molecular Weight : 253.46 g/mol
  • Structure : The compound features a phenyl ring substituted with an aminomethyl group and a trifluoromethyl group, alongside a boronic acid moiety.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly proteases and kinases involved in cancer signaling pathways. The boronic acid functional group allows reversible covalent bonding with diols, enhancing its interaction with target enzymes .
  • Receptor Binding : The compound binds selectively to certain receptors, influencing cellular signaling pathways that could lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound may inhibit cancer cell growth by targeting specific signaling pathways. For instance, studies have shown that boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells .

StudyFindings
In vitro studies on U266 cellsDemonstrated cell cycle arrest at G2/M phase with IC50 values in the nanomolar range .
Combination therapy with bortezomibEnhanced efficacy against resistant lymphoma cells, suggesting potential for overcoming drug resistance .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies:

  • In vitro Studies : Showed moderate activity against Candida albicans and higher activity against Aspergillus niger and Escherichia coli.
  • Mechanism of Action : Similar to other boronic acids, it may inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms, disrupting protein synthesis .
MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicansModerate activity observed
Aspergillus nigerHigher activity compared to other tested compounds
Escherichia coliMIC lower than that of standard antifungal agents like Tavaborole .

Case Studies

  • Combination Therapy in Cancer Treatment :
    A study investigated the efficacy of this compound in combination with bortezomib for treating advanced lymphomas. Results indicated improved response rates and reduced side effects compared to monotherapy, highlighting its potential as a synergistic agent in cancer therapy .
  • Antimicrobial Efficacy :
    Research on the antimicrobial properties revealed that this compound could serve as a novel antifungal agent against resistant strains of fungi. The binding affinity to LeuRS was assessed through molecular docking studies, confirming its potential as an effective inhibitor against pathogenic microorganisms .

Scientific Research Applications

Drug Development

Boronic acids, including [3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride, are studied for their potential as drug candidates due to their ability to form reversible covalent bonds with diols. This property is particularly useful in the design of inhibitors for various enzymes, including proteases and β-lactamases. For instance, derivatives of boronic acids have been shown to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in certain bacterial strains .

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Candida albicans and Bacillus cereus. The mechanism of action often involves interference with essential microbial processes, making them promising candidates for developing new antimicrobial agents .

Molecular Recognition

Boronic acids are valuable in molecular recognition applications due to their ability to selectively bind to cis-diol-containing molecules. This property is exploited in sensor technology, where boronic acids are used to detect sugars and other biomolecules in complex mixtures . The incorporation of the trifluoromethyl group can enhance the selectivity and sensitivity of these sensors.

Polymer Chemistry

In polymer science, boronic acids serve as building blocks for creating functional polymers. They can undergo self-assembly processes leading to the formation of macrocyclic structures or hydrogels that respond to environmental stimuli. These materials have applications in drug delivery systems and tissue engineering .

Case Studies

StudyApplicationFindings
Antimicrobial Activity Evaluation against Bacillus cereusThe compound demonstrated significant antibacterial activity with a lower Minimum Inhibitory Concentration (MIC) compared to standard treatments .
Drug Design Inhibition of β-lactamasesStructural modifications led to enhanced binding affinity and efficacy against resistant bacterial strains .
Sensor Development Detection of glucoseBoronic acid derivatives were integrated into sensor platforms showing high sensitivity and selectivity for glucose detection under physiological conditions .

Chemical Reactions Analysis

General Chemical Reactions of Boronic Acids

Boronic acids are versatile reagents in organic synthesis, often used in cross-coupling reactions like the Suzuki-Miyaura reaction. They can also form complexes with diols, which is useful in carbohydrate recognition and other applications.

Suzuki-Miyaura Cross-Coupling

Reagents Conditions Product
Aryl halidePd catalyst, base (e.g., NaOH or K2CO3), solvent (e.g., toluene or water)Aryl-aryl coupled product

This reaction is a common method for forming carbon-carbon bonds between aryl halides and boronic acids.

Formation of Boronate Esters

Boronic acids can react with diols to form boronate esters, which are useful in various applications, including carbohydrate recognition.

Reagents Conditions Product
DiolBoronic acid, solvent (e.g., water or organic solvent)Boronate ester

Potential Reactions of [3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride

Given the structure of this compound, it is likely to participate in reactions similar to those of other boronic acids.

Suzuki-Miyaura Cross-Coupling

This compound could be used in Suzuki-Miyaura reactions to introduce the [3-(Aminomethyl)-5-(trifluoromethyl)phenyl] group into other molecules.

Reagents Conditions Product
Aryl halidePd catalyst, base (e.g., NaOH or K2CO3), solvent (e.g., toluene or water)Aryl-aryl coupled product

Formation of Boronate Esters

It can also react with diols to form boronate esters, potentially useful in applications requiring the trifluoromethyl and aminomethyl functionalities.

Reagents Conditions Product
DiolThis compound, solvent (e.g., water or organic solvent)Boronate ester

Related Compounds and Their Reactions

Compounds like (3-(Aminomethyl)phenyl)boronic acid hydrochloride and (3,5-Bis(trifluoromethyl)phenyl)boronic acid provide insights into potential reactivity.

(3-(Aminomethyl)phenyl)boronic acid hydrochloride

This compound is used in synthesizing heterocyclic compounds and peptides due to its ability to form complexes with Lewis acids .

(3,5-Bis(trifluoromethyl)phenyl)boronic acid

This compound participates in Suzuki-Miyaura reactions and other cross-coupling reactions, as shown in various examples .

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related boronic acids reveals critical distinctions in substituents, molecular weight, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride C₈H₁₀BClF₃NO₂ 298.15 Aminomethyl, Trifluoromethyl 1072946-46-3 Enhanced reactivity in cross-coupling; pharmaceutical intermediate
3-(Aminomethyl)phenylboronic acid hydrochloride C₇H₁₁BClNO₂ 187.43 Aminomethyl 352525-94-1 Simpler structure; limited electron-withdrawing effects
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid C₁₄H₁₁BF₃NO₃ 309.05 Carbamoyl, Trifluoromethyl 913835-42-4 Bulkier substituent; potential for targeted drug delivery
3-(Dimethylamino)phenylboronic Acid Hydrochloride C₈H₁₃BClNO₂ 209.46 Dimethylamino 1256355-23-3 Strong electron-donating group; lower Lewis acidity

Reactivity and Electronic Effects

  • Trifluoromethyl Group: The -CF₃ group in the target compound is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and accelerating transmetalation in Suzuki reactions compared to analogs like 3-(aminomethyl)phenylboronic acid hydrochloride .
  • Aminomethyl vs. Dimethylamino: The aminomethyl group (-CH₂NH₂) is less electron-donating than dimethylamino (-N(CH₃)₂), resulting in higher reactivity of the target compound in cross-coupling reactions .
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility, enabling reactions in mixed solvent systems, unlike neutral boronic acids that may require anhydrous conditions .

Pharmacological and Industrial Relevance

  • Metabolic Stability: The trifluoromethyl group in the target compound reduces metabolic degradation, making it advantageous in drug development compared to non-fluorinated analogs .
  • Functionalization Potential: The aminomethyl group allows conjugation with biomolecules or polymers, a feature absent in compounds like (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8), which lacks a boronic acid moiety .

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